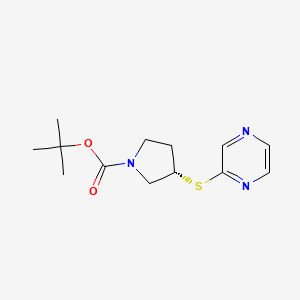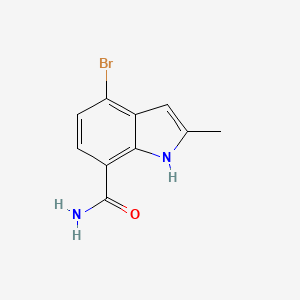![molecular formula C11H12N2O B13979135 3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13979135.png)
3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminospiro[cyclobutane-1,3’-indolin]-2’-one is a unique spirocyclic compound characterized by its rigid structure and the presence of both an indoline and a cyclobutane ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminospiro[cyclobutane-1,3’-indolin]-2’-one typically involves a multistep process. One common method includes the cyclization of an appropriate precursor, such as 3-methyleneindolin-2-one, with a cyclobutane derivative under specific conditions. The reaction often requires the presence of a catalyst and may involve steps such as cyclopropanation followed by ring expansion to form the spirocyclic structure .
Industrial Production Methods
Industrial production of 3-Aminospiro[cyclobutane-1,3’-indolin]-2’-one may utilize similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Aminospiro[cyclobutane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce various spirocyclic amines .
Aplicaciones Científicas De Investigación
3-Aminospiro[cyclobutane-1,3’-indolin]-2’-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 3-Aminospiro[cyclobutane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Spiropyrans: These compounds share the spirocyclic structure but differ in their specific ring systems and functional groups.
Spirooxindoles: Similar in structure but with different substituents and potential biological activities.
Spirocyclic Amines: These compounds have a spirocyclic core with various amine groups attached.
Uniqueness
3-Aminospiro[cyclobutane-1,3’-indolin]-2’-one is unique due to its specific combination of an indoline and a cyclobutane ring, which imparts distinct chemical and biological properties. Its rigid structure and potential for diverse chemical modifications make it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
3'-aminospiro[1H-indole-3,1'-cyclobutane]-2-one |
InChI |
InChI=1S/C11H12N2O/c12-7-5-11(6-7)8-3-1-2-4-9(8)13-10(11)14/h1-4,7H,5-6,12H2,(H,13,14) |
Clave InChI |
UECJXQNURKTIOW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12C3=CC=CC=C3NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


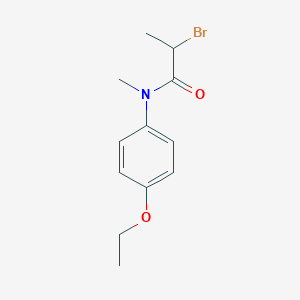
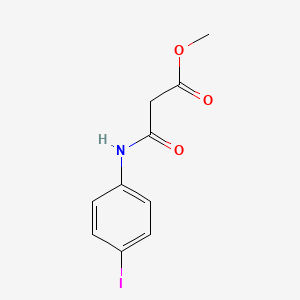

![tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B13979075.png)
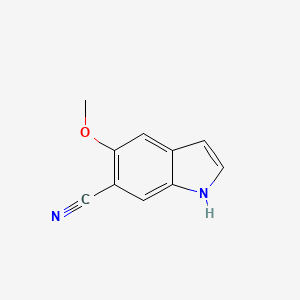

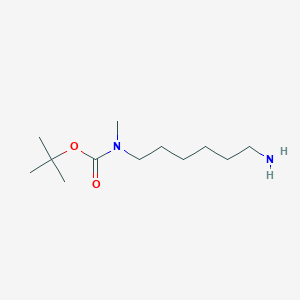
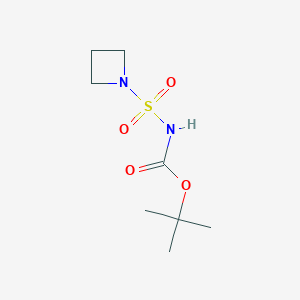
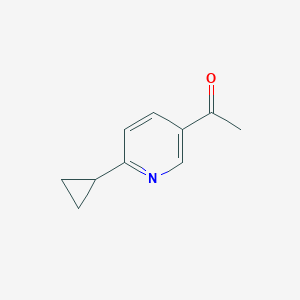
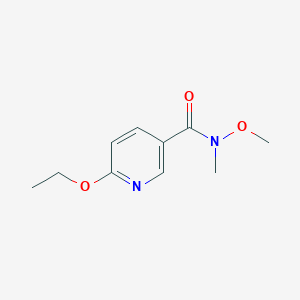
![3,7-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13979117.png)
